1-Allylpiperidin-3-one
CAS No.:
Cat. No.: VC18847163
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13NO |
|---|---|
| Molecular Weight | 139.19 g/mol |
| IUPAC Name | 1-prop-2-enylpiperidin-3-one |
| Standard InChI | InChI=1S/C8H13NO/c1-2-5-9-6-3-4-8(10)7-9/h2H,1,3-7H2 |
| Standard InChI Key | ZJEHZPACGLUSTG-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1CCCC(=O)C1 |
Introduction
Synthesis and Reaction Pathways
Direct Alkylation of Piperidin-3-one
A plausible route to 1-allylpiperidin-3-one involves the N-allylation of piperidin-3-one using allyl halides under basic conditions. This method parallels the synthesis of 1-allylpiperidin-4-one, where potassium carbonate or sodium hydride facilitates deprotonation of the piperidine nitrogen, followed by nucleophilic substitution with allyl bromide .
Post-Functionalization Strategies
Post-synthetic modifications include:
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Wolff-Kishner Reduction: Conversion of the ketone to a methylene group, yielding 1-allylpiperidine.
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Grignard Additions: Nucleophilic attack at the carbonyl carbon to form tertiary alcohols.
Physicochemical Properties
Experimental data for 1-allylpiperidin-3-one remain scarce, but predictions based on computational models and structural analogs provide provisional insights:
The lower molecular weight of 1-allylpiperidin-3-one compared to its Boc-protected derivative reduces steric hindrance, potentially enhancing solubility in polar aprotic solvents. The predicted pKa aligns with typical α,β-unsaturated ketones, indicating weak acidity at the carbonyl group .
Chemical Reactivity and Stability
Electrophilic Reactivity
The ketone moiety undergoes standard nucleophilic additions, such as:
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Enamine Formation: Condensation with primary amines to yield conjugated enamines.
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Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile).
Allylic Functionalization
The allyl group participates in transition-metal-catalyzed reactions, including:
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Heck Coupling: Arylation or vinylation at the allylic terminus.
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Hydroamination: Addition of amines across the double bond.
Oxidative Degradation
Exposure to strong oxidizing agents (e.g., KMnO₄) may cleave the allyl chain or epoxidize the double bond, necessitating inert storage conditions.
Applications in Organic Synthesis
1-Allylpiperidin-3-one’s bifunctional nature makes it valuable for constructing nitrogen-containing scaffolds:
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Bicyclic Amines: Intramolecular cyclizations yield azabicyclo[m.n.p] systems, prevalent in alkaloid synthesis.
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Ligand Precursors: Chelating agents for asymmetric catalysis after ketone reduction to secondary amines.
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Pharmaceutical Intermediates: Functionalization to β-amino alcohols or γ-lactams, common motifs in drug discovery.
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